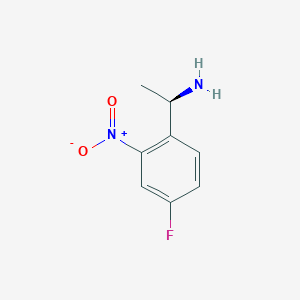
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole is a chemical compound with the molecular formula C16H21FN2O. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. The presence of a fluorine atom and a propylpiperidinyl group in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Propylpiperidinyl Group: The propylpiperidinyl group can be attached via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-alkylated products.
Scientific Research Applications
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole involves its interaction with specific molecular targets. The fluorine atom and the propylpiperidinyl group may play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-3-(4-piperidinyl)benzisoxazole
- 6-Fluoro-3-(1-propylpiperidin-4-yl)amino-2,3-dihydro-1H-indol-2-one
Uniqueness
6-Fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole is unique due to its specific structural features, such as the presence of a fluorine atom and a propylpiperidinyl group. These features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H19FN2O |
|---|---|
Molecular Weight |
262.32 g/mol |
IUPAC Name |
6-fluoro-3-(1-propylpiperidin-4-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C15H19FN2O/c1-2-7-18-8-5-11(6-9-18)15-13-4-3-12(16)10-14(13)19-17-15/h3-4,10-11H,2,5-9H2,1H3 |
InChI Key |
RUIFDUVNEYPMGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)C2=NOC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Azabicyclo[4.1.0]heptane-5-carbonitrile](/img/structure/B13583553.png)



![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
amine](/img/structure/B13583580.png)

![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)




